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1-(4-Bromo-2-fluorophenyl)propan-2-one

Cat. No.: B1532203
CAS No.: 1248278-82-1
M. Wt: 231.06 g/mol
InChI Key: XUGKKLBNVNYKSX-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Acetophenones and Related Ketones in Synthetic Chemistry

Halogenated acetophenones and their derivatives are foundational synthons in organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. ichem.md The presence of a halogen on the aromatic ring or at the α-position to the carbonyl group provides a reactive handle for a multitude of chemical transformations. libretexts.org These compounds serve as key starting materials in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. ichem.mdnbinno.com

The α-bromo derivatives of ketones, for instance, are valuable precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination. libretexts.org Furthermore, the acetyl group itself can be a site of various reactions, making acetophenones versatile models for developing new synthetic methodologies. ichem.md The transformations of the methyl group of acetophenones, in particular, offer a clear path to practically important heterocyclic compounds. ichem.md The ability to introduce diverse functional groups through nucleophilic substitution or cross-coupling reactions at the halogenated positions further underscores the importance of this class of compounds. nbinno.com

Role of Fluorine and Bromine Substituents in Modulating Chemical Reactivity and Selectivity

The simultaneous presence of fluorine and bromine on the phenyl ring of 1-(4-bromo-2-fluorophenyl)propan-2-one imparts a unique and synergistic effect on its chemical reactivity. nbinno.com

Fluorine: As the most electronegative element, the fluorine atom at the ortho position exerts a powerful negative inductive effect (-I). stackexchange.com This effect significantly influences the electron distribution within the aromatic ring and the adjacent propanone side chain. nbinno.com This can modulate the reactivity of other positions on the ring and the carbonyl carbon, often enhancing the selectivity of reactions. nbinno.com For instance, the fluorine atom can stabilize transition states or activate specific sites for further chemical modification, which is particularly valuable in targeted molecule synthesis where precise control over reaction pathways is crucial. nbinno.comstackexchange.com In the context of nucleophilic aromatic substitution, an ortho-fluorine can have a variable activating influence. researchgate.net

Bromine: The bromine atom at the para position serves two primary roles. Firstly, it acts as an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles. nbinno.com Secondly, and perhaps more significantly in modern synthetic chemistry, the carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The interplay between the electron-withdrawing fluorine and the polarizable, reactive bromine makes the aromatic ring of this compound an interesting substrate for a variety of transformations, often with controlled regioselectivity. nbinno.com

Overview of Current Research Landscape and Unexplored Potential of this compound as a Precursor

While specific research literature on this compound is not extensively available, its structure suggests significant untapped potential as a synthetic precursor. Its analogous compounds, such as halogenated acetophenones and propiophenones, are widely used in medicinal chemistry and materials science. For example, related structures are used as intermediates in the synthesis of biologically active compounds, including kinase inhibitors and anticancer agents. researchgate.net

The unexplored potential of this compound lies in its use as a versatile building block. The propanone side chain can be elaborated or modified, for instance, through α-halogenation or condensation reactions. The bromo and fluoro substituents on the aromatic ring offer distinct opportunities for sequential or orthogonal functionalization. This dual reactivity could be exploited in the synthesis of complex heterocyclic systems or poly-functionalized aromatic compounds, which are often sought after in drug discovery programs. nih.govbeilstein-journals.orgresearchgate.net

Research Scope and Objectives for Comprehensive Investigation of this compound

A comprehensive investigation of this compound would be a valuable contribution to synthetic chemistry. The primary research objectives should include:

Development of an Efficient Synthesis: Establishing a high-yielding and scalable synthetic route to this compound.

Full Spectroscopic and Physicochemical Characterization: Thoroughly characterizing the compound using modern analytical techniques to provide a complete set of reference data.

Exploration of Reactivity: Systematically investigating the reactivity of the different functional groups within the molecule. This would involve studying:

Reactions at the α-carbon of the ketone.

Transformations of the carbonyl group.

Nucleophilic aromatic substitution reactions targeting the bromine atom.

Transition-metal-catalyzed cross-coupling reactions at the carbon-bromine bond.

Application in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the synthesis of novel heterocyclic compounds or other molecules with potential biological activity.

The following data tables provide predicted and known properties for the target compound and related structures to facilitate further research.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₈BrFO PubChem uni.lu
Molecular Weight 231.06 g/mol PubChem uni.lu
XLogP3 2.3 PubChem uni.lu

Note: The data in this table is predicted by computational methods.

Table 2: Spectroscopic and Physical Data of Related Halogenated Ketones

Compound Name CAS Number Molecular Formula Key Characteristics
2-Bromo-1-(4-fluorophenyl)ethanone 403-29-2 C₈H₆BrFO Building block in organic synthesis. bldpharm.com
1-(4-Bromo-2-fluorophenyl)ethan-1-one 625446-22-2 C₈H₆BrFO Intermediate with a molecular weight of 217.03 g/mol . nih.gov
2-Bromo-1-(4-fluorophenyl)propan-1-one 345-94-8 C₉H₈BrFO Colorless or pale yellow solid with a melting point of approximately 45-50 °C. chembk.com

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Halogenated Acetophenones
α,β-Unsaturated Ketones
2-Bromo-1-(4-fluorophenyl)ethanone
1-(4-Bromo-2-fluorophenyl)ethan-1-one
2-Bromo-1-(4-fluorophenyl)propan-1-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO B1532203 1-(4-Bromo-2-fluorophenyl)propan-2-one CAS No. 1248278-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGKKLBNVNYKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromo 2 Fluorophenyl Propan 2 One

Reactivity of the Carbonyl Group

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi (π) bond and forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol. youtube.com

Hydride Reductions: Complex metal hydrides are common reagents for the reduction of ketones to secondary alcohols. pharmaguideline.com Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of the hydride ion (H⁻), which serves as the nucleophile. lumenlearning.comyoutube.comchem-station.com LiAlH₄ is a significantly stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups. chem-station.com For the selective reduction of a ketone, NaBH₄ is often preferred due to its milder nature and compatibility with protic solvents like methanol or ethanol. chem-station.com The reaction of 1-(4-Bromo-2-fluorophenyl)propan-2-one with these reagents is expected to yield 1-(4-bromo-2-fluorophenyl)propan-2-ol.

Organometallic Additions: Reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds are potent nucleophiles that readily add to ketones to form tertiary alcohols. youtube.comsaskoer.ca These reactions are a powerful method for creating new carbon-carbon bonds. The reaction involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide intermediate. For instance, reacting this compound with methylmagnesium bromide (CH₃MgBr) would produce 2-(4-bromo-2-fluorophenyl)-3-methylbutan-2-ol.

Reaction TypeReagentSolventPredicted Product
Hydride ReductionSodium Borohydride (NaBH₄)Methanol (CH₃OH)1-(4-Bromo-2-fluorophenyl)propan-2-ol
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Diethyl Ether (Et₂O), then H₃O⁺1-(4-Bromo-2-fluorophenyl)propan-2-ol
Organometallic AdditionMethylmagnesium Bromide (CH₃MgBr)Diethyl Ether (Et₂O), then H₃O⁺2-(4-Bromo-2-fluorophenyl)-3-methylbutan-2-ol
Organometallic AdditionPhenyllithium (C₆H₅Li)Diethyl Ether (Et₂O), then H₃O⁺1-(4-Bromo-2-fluorophenyl)-2-phenylpropan-2-ol

Ketones react with primary and secondary amines in addition-elimination reactions to form imines (Schiff bases) and enamines, respectively. chemistrysteps.com These reactions are typically catalyzed by a mild acid. arkat-usa.orgchemtube3d.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the amine. chemistrysteps.comyoutube.com

The reaction of this compound with a primary amine (R-NH₂) first forms a carbinolamine intermediate. Subsequent acid-catalyzed dehydration (loss of a water molecule) of this intermediate leads to the formation of a C=N double bond, yielding an imine. youtube.com If a secondary amine (R₂NH) is used, the carbinolamine intermediate cannot be deprotonated at the nitrogen to form a stable imine. Instead, a proton is lost from an adjacent carbon (the alpha-carbon), resulting in the formation of an enamine, which is characterized by a C=C double bond adjacent to the nitrogen atom. chemistrysteps.com

Ketones that possess hydrogens on their α-carbon (the carbon adjacent to the carbonyl) can exist in equilibrium with their enol tautomers. This process, known as keto-enol tautomerization, can be catalyzed by either acid or base. The enol form, while typically the minor component at equilibrium, is a key reactive intermediate.

The enol or its deprotonated form, the enolate, can act as a carbon nucleophile. libretexts.org In an aldol reaction, the enolate of one ketone molecule attacks the electrophilic carbonyl carbon of another molecule. libretexts.orgwikipedia.org This results in the formation of a β-hydroxy ketone, known as an aldol addition product. wikipedia.org For this compound, self-condensation is possible, but a more synthetically useful application is the crossed-aldol or Claisen-Schmidt condensation. libretexts.orgmsu.edu In this variation, the ketone is reacted with an aldehyde that cannot form an enolate itself (lacking α-hydrogens), such as benzaldehyde. Under basic or acidic conditions, the ketone forms the enolate, which then adds to the aldehyde carbonyl. The resulting β-hydroxy ketone can often be easily dehydrated upon heating to yield a stable α,β-unsaturated ketone. msu.edu

Reactivity at the Alpha-Carbon (–CH₂CO– Moiety)

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of this compound are acidic. This acidity stems from the ability of the carbonyl group to stabilize the conjugate base (the enolate) through resonance. The formation of this enolate is central to the reactivity at the alpha-position.

Ketones can be halogenated at the α-position under both acidic and basic conditions using halogens like Cl₂, Br₂, or I₂. libretexts.orglibretexts.org

Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the halogen in an electrophilic addition, followed by deprotonation to regenerate the carbonyl and yield the α-halo ketone. pressbooks.pubyoutube.com This reaction is generally well-controlled and typically results in mono-halogenation because the introduced electron-withdrawing halogen deactivates the product towards further enol formation. youtube.com

Base-Promoted Halogenation : In basic conditions, a base removes an α-proton to form an enolate ion. The enolate then acts as a nucleophile, attacking the halogen. libretexts.org Unlike the acid-catalyzed process, this reaction is often difficult to stop at mono-substitution. The electron-withdrawing halogen in the product makes the remaining α-hydrogens even more acidic, leading to rapid subsequent halogenations. libretexts.org

The resulting α-halo ketone is a versatile intermediate for subsequent substitution reactions, as the halogen is a good leaving group for Sₙ2 reactions.

Reaction TypeReagent(s)Predicted Product
Acid-Catalyzed α-BrominationBr₂, Acetic Acid (CH₃COOH)1-Bromo-1-(4-bromo-2-fluorophenyl)propan-2-one
Base-Promoted α-ChlorinationCl₂, Sodium Hydroxide (NaOH)1,1-Dichloro-1-(4-bromo-2-fluorophenyl)propan-2-one

The nucleophilic enolate of this compound can be used to form new carbon-carbon bonds at the alpha-position.

Alpha-Alkylation: This reaction involves two steps: first, the formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). youtube.com Second, the introduction of an alkyl halide (e.g., methyl iodide, benzyl bromide). The enolate attacks the alkyl halide in an Sₙ2 reaction, displacing the halide and forming a new C-C bond at the α-carbon. youtube.com

Alpha-Acylation: Similar to alkylation, an enolate can be acylated by reacting it with an acyl halide or anhydride. This reaction introduces an acyl group at the alpha-position, leading to the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates due to the enhanced acidity of the proton between the two carbonyl groups.

Reactions Involving Stabilized Enolates and Enols

The propan-2-one moiety of this compound possesses acidic α-hydrogens, which can be abstracted by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent nucleophile and serves as a key intermediate in numerous carbon-carbon bond-forming reactions. The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom, though it primarily reacts with electrophiles at the carbon position. libretexts.orgbham.ac.uk

The formation and reactivity of the enolate are influenced by the electronic properties of the substituted phenyl ring. The electron-withdrawing nature of the bromine and fluorine atoms can slightly increase the acidity of the α-protons compared to an unsubstituted phenylpropanone.

Under basic conditions, the enolate of this compound can react with electrophiles such as halogens. For example, reaction with bromine (Br₂) in the presence of a base leads to α-halogenation. This process can be difficult to control, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenated products. libretexts.orgmnstate.edu

Under acidic conditions, the ketone can tautomerize to its enol form. This enol is also nucleophilic, though less so than the enolate. It can react with strong electrophiles. For instance, acid-catalyzed halogenation proceeds via the enol intermediate and typically allows for selective monohalogenation at the α-position. masterorganicchemistry.com

Table 1: Comparison of Enol and Enolate Reactivity

Feature Enol Enolate
Formation Condition Acidic medium Basic medium
Nucleophilicity Moderately nucleophilic Strongly nucleophilic
Key Intermediate In Acid-catalyzed α-halogenation Base-catalyzed α-halogenation, Alkylation reactions, Aldol reactions

| Control over reaction | Easier to control for mono-substitution | Prone to multiple substitutions (e.g., polyhalogenation) |

Reactivity of the Halogenated Aromatic Ring

The aromatic ring of this compound is substituted with three groups that influence its reactivity: a fluorine atom, a bromine atom, and a propan-2-one group. The interplay of their electronic effects dictates the ring's susceptibility to electrophilic and nucleophilic attack, as well as its participation in metal-catalyzed reactions.

Electrophilic Aromatic Substitution: Directing Effects of Bromine and Fluorine

In electrophilic aromatic substitution (EAS), the substituents on the benzene ring determine the position of the incoming electrophile. wikipedia.org Both fluorine and bromine are halogens, which are known to be deactivating yet ortho, para-directing groups. uci.edu Their deactivating nature stems from their strong inductive electron-withdrawing effect, while their directing ability is due to the resonance donation of their lone pairs of electrons, which stabilizes the carbocation intermediate (sigma complex) when attack occurs at the ortho or para positions. organicchemistrytutor.comcsbsju.edu The propan-2-one group, with its carbonyl, is a moderately deactivating and meta-directing group. youtube.comlibretexts.org

The directing effects on the this compound ring are competitive:

Fluorine (at C2): Directs incoming electrophiles to positions 3 (ortho) and 6 (para).

Bromine (at C4): Directs incoming electrophiles to positions 3 (ortho) and 5 (ortho).

Propan-2-one group (at C1): Directs incoming electrophiles to positions 3 (meta) and 5 (meta).

Considering these combined effects, position 3 is strongly favored as it is activated by all three substituents (ortho to F, ortho to Br, and meta to the ketone). Position 5 is also activated (ortho to Br and meta to the ketone). Position 6 is only activated by the fluorine. Therefore, electrophilic substitution is most likely to occur at position 3.

| -Br | 4 | Withdrawing | Donating | Deactivating | ortho, para (positions 3, 5) |

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this compound, the propan-2-one group is strongly electron-withdrawing, activating the ring for nucleophilic attack. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The rate-determining step is the initial attack of the nucleophile on the aromatic ring. chemistrysteps.commasterorganicchemistry.com Fluorine, despite being a poor leaving group in SN1 and SN2 reactions due to its strong bond with carbon, is an excellent leaving group in SNAr reactions. Its high electronegativity makes the carbon to which it is attached highly electrophilic, thus accelerating the initial nucleophilic attack. chemistrysteps.comyoutube.com The presence of the electron-withdrawing propan-2-one group ortho to the fluorine atom further stabilizes the negative charge in the Meisenheimer intermediate, making the substitution at the C-F position particularly favorable. libretexts.org Therefore, strong nucleophiles can readily displace the fluoride ion.

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromine Position

The carbon-bromine bond in this compound is a prime site for metal-mediated cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds at this position. wikipedia.orgwikipedia.org

These reactions proceed via a catalytic cycle that typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of aryl halides in the oxidative addition step generally follows the order I > Br > Cl >> F. wikipedia.org This selectivity allows for reactions to be performed specifically at the C-Br bond without affecting the more robust C-F bond.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst, often with a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing aryl-alkynes.

Table 3: Comparison of Suzuki and Sonogashira Reactions for this compound

Feature Suzuki-Miyaura Coupling Sonogashira Coupling
Coupling Partner Organoboron compound (e.g., R-B(OH)₂) Terminal alkyne (R-C≡CH)
Catalyst System Palladium complex (e.g., Pd(PPh₃)₄) Palladium complex and often a Copper(I) salt
Bond Formed C(sp²)-C(sp²) or C(sp²)-C(sp³) C(sp²)-C(sp)
Product Type Substituted biphenyls, styrenes, etc. Aryl-alkynes

| Reactivity Site | Selective for the C-Br bond | Selective for the C-Br bond |

Detailed Mechanistic Studies of Key Transformations

Reaction Pathway Elucidation using Kinetic and Spectroscopic Methods

Understanding the precise reaction pathways for the transformations of this compound requires detailed mechanistic investigation using a combination of kinetic and spectroscopic techniques.

Kinetic Studies: For the SNAr reaction, kinetic analysis would be crucial. The reaction is expected to follow second-order kinetics, being first order with respect to both the aryl halide and the nucleophile. Measuring the reaction rates with different nucleophiles and in various solvents would provide insight into the transition state of the rate-determining addition step. Comparing the rates of substitution for this compound with related compounds lacking the activating ketone group would quantify the group's effect on reaction acceleration.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for characterizing the starting material, intermediates, and final products. For the SNAr reaction, low-temperature NMR studies could potentially allow for the direct observation of the transient Meisenheimer complex, providing structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy can monitor the progress of reactions by observing the disappearance of reactant peaks and the appearance of product peaks. For instance, in cross-coupling reactions, the C-Br stretching frequency would diminish, while new peaks corresponding to the coupled product would emerge. In-situ IR spectroscopy could be used to track the concentration of species in real-time to derive kinetic information.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of products. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze reaction mixtures, identify byproducts, and help piece together the reaction pathway.

By applying these methods, a comprehensive picture of the reaction mechanisms can be developed, elucidating the electronic and steric factors that govern the reactivity of this compound.

Identification and Characterization of Reaction Intermediates

Thorough searches of scientific literature and chemical databases have not yielded specific studies focused on the identification and characterization of reaction intermediates for this compound. In the synthesis of more complex molecules, this compound may act as a precursor, but the transient species that form during its subsequent reactions have not been isolated or characterized in the available literature. Spectroscopic data, such as NMR or mass spectrometry of trapped intermediates, which would be crucial for their identification, are not reported.

Transition State Analysis and Energy Profile Mapping

While DFT studies have been conducted on structurally related bromo- and fluoro-substituted phenyl compounds, direct extrapolation of these findings to this compound would be speculative and would not meet the standards of scientific accuracy. The specific arrangement of the bromo, fluoro, and propan-2-one substituents on the phenyl ring will uniquely influence the electronic and steric factors that govern its reactivity, necessitating a dedicated study of this particular molecule.

Advanced Spectroscopic and Structural Characterization of 1 4 Bromo 2 Fluorophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Disclaimer: Experimental spectroscopic data for 1-(4-Bromo-2-fluorophenyl)propan-2-one is not widely available in peer-reviewed literature. The following sections are based on established principles of NMR spectroscopy and predicted values derived from the known molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with their interactions, a complete connectivity map and spatial arrangement can be established.

The ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The electron-withdrawing effects of the fluorine and bromine atoms, along with the carbonyl group, significantly influence the chemical shifts of the aromatic and aliphatic moieties.

¹H NMR Spectroscopy: The molecule is expected to exhibit five distinct proton signals: three in the aromatic region and two in the aliphatic region.

Aromatic Protons: The three protons on the phenyl ring (H-3, H-5, and H-6) will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The proton ortho to the fluorine (H-3) is expected to be the most downfield, influenced by the fluorine's electronegativity.

Aliphatic Protons: The methylene (-CH₂-) protons adjacent to the aromatic ring will appear as a singlet, shifted downfield by the proximity of the ring and the carbonyl group. The methyl (-CH₃) protons will also appear as a singlet, at a characteristic chemical shift for a methyl ketone.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show nine unique carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts are heavily influenced by the substituents.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon directly bonded to the fluorine (C-2) will show a large doublet due to one-bond carbon-fluorine coupling (¹JCF). The carbon bonded to bromine (C-4) will appear further upfield than might be expected due to the 'heavy atom effect'. nih.govdocbrown.info Other aromatic carbons will also exhibit smaller C-F couplings.

Aliphatic Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons will appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₃2.1 - 2.3s (singlet)N/A
-CH₂-3.7 - 3.9s (singlet)N/A
Ar-H57.2 - 7.4dd (doublet of doublets)³JHH ≈ 8-9, ⁴JHH ≈ 2-3
Ar-H67.3 - 7.5t (triplet) or ddd³JHH ≈ 8-9, ⁴JHF ≈ 2-3
Ar-H37.4 - 7.6dd (doublet of doublets)³JHH ≈ 8-9, ³JHF ≈ 8-10
Predicted ¹³C NMR Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
-CH₃28 - 32q (quartet, coupled) or s (singlet, decoupled)N/A
-CH₂-45 - 50t (triplet, coupled) or s (singlet, decoupled)N/A
C-4 (C-Br)118 - 122d (doublet)⁴JCF ≈ 3-5
C-5128 - 132d (doublet)³JCF ≈ 8-10
C-6130 - 134d (doublet)⁴JCF ≈ 3-5
C-1 (C-CH₂)133 - 137d (doublet)²JCF ≈ 20-25
C-3135 - 139d (doublet)²JCF ≈ 15-20
C-2 (C-F)158 - 162d (doublet)¹JCF ≈ 240-260
C=O202 - 208t (triplet) or s (singlet)³JCF ≈ 2-4

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on an aromatic ring is typically observed between -100 and -140 ppm relative to a CFCl₃ standard. The exact position is influenced by the other ring substituents. The signal for the fluorine at the C-2 position would be anticipated to appear as a multiplet, likely a doublet of doublets of doublets (ddd), due to coupling with the neighboring aromatic protons H-3 (³JHF, ortho) and H-6 (⁴JHF, meta).

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily show correlations between the coupled aromatic protons (H-3, H-5, and H-6), helping to delineate the substitution pattern on the ring. No cross-peaks would be expected for the aliphatic singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the proton signals to their corresponding carbon signals: the -CH₃ proton signal to the methyl carbon, the -CH₂- proton signal to the methylene carbon, and each aromatic proton signal to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). Key expected correlations include:

From the methyl protons (-CH₃) to the carbonyl carbon (C=O).

From the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and to the aromatic carbons C-1, C-2, and C-6.

From the aromatic protons to adjacent and geminal carbons, further confirming the aromatic assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their through-bond connectivity. A key expected NOESY correlation would be between the methylene (-CH₂-) protons and the aromatic proton at the C-3 position, which would confirm their spatial proximity.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

The FT-IR spectrum is dominated by absorptions from polar bonds. The key characteristic vibrational modes expected for this compound are:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is predicted to appear in the range of 1715-1725 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene groups will appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations will produce several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption due to the C-F bond stretching is expected in the 1200-1280 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration is expected to produce a medium to strong absorption in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹.

Predicted FT-IR Data for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch3000 - 2850Medium
C=O (Ketone) Stretch1725 - 1715Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-F Stretch1280 - 1200Strong
C-Br Stretch600 - 500Medium-Strong

Raman spectroscopy measures light scattering and is particularly sensitive to vibrations of non-polar, polarizable bonds, thus providing complementary information to FT-IR.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is expected to be a prominent feature in the Raman spectrum, typically appearing around 1000 cm⁻¹. Other C=C stretching modes will also be visible.

C-Br Stretch: The C-Br bond is highly polarizable, and its stretching vibration is expected to give a strong signal in the Raman spectrum, confirming the FT-IR data.

C=O Stretch: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum, though often with less intensity.

Overtone Analysis: While less common for routine analysis, intense fundamental vibrations can sometimes give rise to weaker overtone bands at approximately twice their frequency. Analysis of these overtones can occasionally provide further structural or conformational insights.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

The vibrational properties of a molecule, which are dictated by the specific bonds and their arrangements, can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, with theoretical computational methods. This correlative approach provides a powerful tool for the precise assignment of vibrational modes.

For this compound, experimental spectra would reveal characteristic absorption or scattering bands corresponding to the vibrational modes of its functional groups. Key expected vibrations include the C=O stretching of the ketone, C-H stretching and bending modes of the aromatic ring and the propanone moiety, C-F stretching, and C-Br stretching.

To assign these experimental bands accurately, theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed. mdpi.com These calculations, performed on the optimized geometry of the molecule, yield a set of predicted vibrational frequencies and their corresponding intensities. nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally confirming the elemental composition of a molecule by measuring its mass with very high precision (typically to within 5 ppm). The molecular formula for this compound is C₉H₈BrFO. uni.lu The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O), can be determined with high accuracy.

An experimental HRMS measurement would aim to match this calculated exact mass, thereby confirming the molecular formula and distinguishing the compound from any potential isomers or other compounds that might have the same nominal mass.

Table 1: Theoretical Exact Mass for this compound

Molecular Formula Isotope Theoretical Monoisotopic Mass (Da)
C₉H₈⁷⁹BrFO ⁷⁹Br 229.97426

Data calculated based on IUPAC atomic weights and isotopic compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion (or a specific adduct) is selectively isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the molecule's connectivity and structure.

For this compound, a ketone, the most probable fragmentation mechanism is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.eduyoutube.com Two primary alpha-cleavage pathways are expected:

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond between the carbonyl carbon and the methyl group would result in the formation of a stable acylium ion.

Loss of a 4-bromo-2-fluorobenzyl radical (•CH₂(C₆H₃BrF)): Cleavage of the C-C bond between the carbonyl carbon and the methylene bridge would result in the formation of the acetyl cation.

The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, would lead to characteristic isotopic patterns for any fragment containing a bromine atom, appearing as a pair of peaks (M and M+2) of nearly equal intensity separated by two mass units. docbrown.info

Table 2: Predicted Key Fragments of this compound in MS/MS

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment m/z (for ⁷⁹Br) Fragment m/z (for ⁸¹Br)
[C₉H₈BrFO]⁺• [C₈H₅BrFO]⁺ •CH₃ 214.9586 216.9566

Ion Mobility Spectrometry for Gas-Phase Conformation Studies

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may be indistinguishable by mass alone. nih.gov The output of an IMS experiment is a collision cross-section (CCS), which is a measure of the effective area of the ion as it tumbles and moves through a buffer gas under the influence of an electric field. nih.gov

The CCS value is a key physical property that reflects the three-dimensional structure of the ion in the gas phase. Experimental CCS values can be compared with theoretically calculated values for different candidate structures to gain insight into the molecule's preferred gas-phase conformation. While experimental data is not available, predicted CCS values for various adducts of this compound have been calculated using computational methods. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 230.98154 139.6
[M+Na]⁺ 252.96348 152.0
[M-H]⁻ 228.96698 145.1
[M+NH₄]⁺ 248.00808 161.5

Data sourced from PubChem, calculated using CCSbase. uni.lu

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography, specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, revealing the molecule's conformation and packing within the crystal lattice.

Single Crystal X-ray Diffraction: Bond Lengths, Bond Angles, Dihedral Angles

To perform a single-crystal X-ray diffraction experiment, a high-quality single crystal of the compound is required. stanford.edu The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The solved structure yields a detailed model of the molecule in the solid state, including:

Bond Lengths: The distances between the nuclei of bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Dihedral Angles: The angles between planes defined by sets of four atoms, which describe the conformation around rotatable bonds.

This information is fundamental for understanding intramolecular and intermolecular interactions, such as hydrogen bonding or halogen bonding, that stabilize the crystal structure. Despite the power of this technique, a search of the current scientific literature and crystallographic databases did not yield a solved single-crystal structure for this compound. Consequently, a table of its experimental bond lengths, bond angles, and dihedral angles cannot be provided at this time.

Conformational Analysis in the Crystalline State and Comparison with Solution-Phase Data

The conformation of this compound in the crystalline state would describe the specific arrangement of its atoms, including the torsion angles between the phenyl ring and the propan-2-one side chain. This conformation is the one that, in combination with the intermolecular interactions, minimizes the energy of the crystal lattice.

A comparison with solution-phase data, typically obtained using Nuclear Magnetic Resonance (NMR) spectroscopy, would be crucial to understand the conformational flexibility of the molecule. In solution, the molecule might exist in multiple conformations that are in equilibrium, and the observed NMR signals would be an average of these. In contrast, the crystalline state usually "locks" the molecule into a single, low-energy conformation.

A comparative analysis would explore whether the solid-state conformation is one of the preferred conformations in solution or if the crystal packing forces a conformation that is not significantly populated in the solution phase. However, due to the lack of experimental crystallographic and solution-phase NMR conformational studies for this compound, this analysis cannot be performed.

Computational Chemistry and Quantum Chemical Studies of 1 4 Bromo 2 Fluorophenyl Propan 2 One

Geometry Optimization and Conformational Analysis using Density Functional Theory (DFT)

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. arxiv.orgyoutube.com For flexible molecules like 1-(4-Bromo-2-fluorophenyl)propan-2-one, this involves identifying the most stable conformer by analyzing the rotational barriers around single bonds. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are widely used for this purpose. nih.gov

The conformational landscape of this compound is primarily defined by the rotation of the propan-2-one group relative to the phenyl ring. The potential energy surface (PES) can be mapped by systematically changing the dihedral angle between the plane of the phenyl ring and the carbonyl group (C=O). nih.govmdpi.com

Computational studies on similar acetophenones reveal that planar or near-planar arrangements are often the most stable due to favorable conjugation between the carbonyl group's π-system and the aromatic ring. researchgate.netrsc.org For this compound, two primary planar conformers are possible: an s-trans conformer, where the carbonyl oxygen is oriented away from the fluorine atom, and an s-cis conformer, where it is oriented towards the fluorine atom. DFT calculations on 2'-fluoro-substituted acetophenones have shown a strong preference for the s-trans conformer, as it minimizes the electrostatic repulsion between the electronegative fluorine and oxygen atoms. acs.orgnih.gov This suggests that the s-trans conformer of this compound would likely be the global minimum on its potential energy surface.

The presence of both fluorine and bromine atoms significantly impacts the molecule's geometry and electronic properties. nih.govlibretexts.org The high electronegativity of the fluorine atom at the ortho position and the bromine atom at the para position inductively withdraw electron density from the aromatic ring. libretexts.org

Bond Lengths and Angles: The strong electron-withdrawing nature of the fluorine atom can shorten the adjacent C-C bonds in the ring and affect the C-C-F bond angle. The larger van der Waals radius of the bromine atom will elongate the C-Br bond compared to C-H or C-F bonds. DFT calculations allow for the precise prediction of these parameters.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These values are illustrative, based on typical DFT calculation results for similar structures.

Parameter Predicted Value Parameter Predicted Value
C-Br Bond Length 1.91 Å C-C-Br Bond Angle 119.5°
C-F Bond Length 1.35 Å C-C-F Bond Angle 118.0°
C=O Bond Length 1.22 Å C-C=O Bond Angle 121.0°

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgscribd.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. wuxiapptec.comfrontiersin.org

For this compound:

HOMO: The HOMO is expected to be primarily distributed over the electron-rich π-system of the bromofluorophenyl ring, with significant contributions from the lone pairs of the bromine and oxygen atoms. This region is the most likely site for electrophilic attack.

LUMO: The LUMO is likely localized on the carbonyl group and the antibonding σ* orbital of the C-Br bond. The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack, and the low-lying σ* C-Br orbital makes it a potential site for reactions involving halogen bond donation or nucleophilic substitution. wuxiapptec.com The presence of the ketone functional group is known to reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity compared to the unsubstituted aromatic ring. frontiersin.org

Table 2: Predicted Frontier Molecular Orbital Properties Note: Energy values are hypothetical, based on typical DFT calculations for halogenated aromatic ketones.

Orbital Energy (eV) Spatial Distribution
HOMO -6.85 π-system of the phenyl ring, Br and O lone pairs
LUMO -1.75 Carbonyl group (C=O), C-Br σ* orbital

| HOMO-LUMO Gap (ΔE) | 5.10 | - |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netlibretexts.org It is an invaluable tool for predicting how a molecule will interact with other chemical species. uni-muenchen.de The map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack. For this molecule, the most negative region would be centered on the carbonyl oxygen atom due to its high electronegativity and lone pairs. researchgate.net

Blue: Regions of most positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. Positive regions are typically found around hydrogen atoms. A significant region of positive potential, known as a σ-hole, is often observed on the halogen atom (especially bromine and iodine) along the axis of the C-X bond, making it a potential halogen bond donor. nih.gov

Green/Yellow: Regions of neutral or near-zero potential.

The MEP map for this compound would clearly identify the nucleophilic carbonyl oxygen (red) and potential electrophilic sites like the carbonyl carbon and the σ-hole on the bromine atom (blue/light blue).

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. ijnc.ir This analysis provides quantitative insights into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. rsc.org

Key interactions in this compound would include:

p-π Conjugation: Delocalization of electron density from the lone pair (p) orbitals of the fluorine, bromine, and carbonyl oxygen atoms into the antibonding π* orbitals of the aromatic ring. This resonance effect stabilizes the molecule.

Hyperconjugation: Interactions involving σ bonds, such as the delocalization of electron density from the C-H σ bonds of the methyl group into the antibonding π* orbital of the adjacent carbonyl group (σ → π*).

Intramolecular Charge Transfer (ICT): The NBO analysis quantifies the energy associated with these donor-acceptor interactions. The second-order perturbation energy (E(2)) values indicate the strength of these interactions. For instance, a significant E(2) value for the interaction between a lone pair on the bromine atom (donor NBO) and an antibonding π* orbital of the phenyl ring (acceptor NBO) would confirm substantial charge transfer. mdpi.com

Table 3: Predicted Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: These interactions and energies are illustrative examples based on NBO analysis of similar molecules.

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (O) π* (C(ring)-C(ring)) ~ 4.5 Resonance/Conjugation
LP (Br) π* (C(ring)-C(ring)) ~ 2.1 Resonance/Conjugation
LP (F) σ* (C(ring)-C(ring)) ~ 3.2 Hyperconjugation

Prediction and Validation of Spectroscopic Properties

Computational quantum chemistry serves as a vital tool for the prediction and interpretation of various spectroscopic data. Through the use of density functional theory (DFT) and its time-dependent variant (TD-DFT), the vibrational, magnetic, and electronic spectral properties of this compound can be simulated with a high degree of accuracy.

The vibrational modes of this compound can be computationally predicted by performing geometry optimization followed by frequency calculations. These calculations are typically carried out using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). The output of these calculations provides the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman active modes of the molecule.

The theoretical vibrational wavenumbers are often scaled by an appropriate factor to account for anharmonicity and the approximations inherent in the computational method, leading to a better agreement with experimental spectra. The potential energy distribution (PED) analysis is also employed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. For this compound, key vibrational modes of interest include the C=O stretching of the ketone group, C-Br stretching, C-F stretching, and various vibrations associated with the aromatic ring.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch 1720
Aromatic C=C Stretch 1605, 1580, 1490
CH₃ Asymmetric Stretch 2985
CH₃ Symmetric Stretch 2920
CH₂ Stretch 2850
C-F Stretch 1250

Note: The data in this table is illustrative and based on typical values for the respective functional groups. Actual computed values may vary.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. By applying the GIAO method within the framework of DFT, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These calculations are typically performed on the optimized geometry of the molecule in a simulated solvent environment to mimic experimental conditions.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The predicted chemical shifts can aid in the assignment of experimental NMR signals and provide a deeper understanding of the electronic environment of the different nuclei within the molecule. For this compound, the electron-withdrawing effects of the bromine and fluorine atoms, as well as the carbonyl group, are expected to significantly influence the chemical shifts of the aromatic and aliphatic protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
Aromatic CH 7.2 - 7.8
CH₂ 3.8
CH₃ 2.2
Aromatic C-Br 115
Aromatic C-F 160 (with C-F coupling)
Aromatic CH 125 - 135
C=O 205
CH₂ 45

Note: The data in this table is illustrative and based on typical values for the respective functional groups. Actual computed values may vary.

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.net TD-DFT calculations are typically performed using a functional like B3LYP and a suitable basis set, often in the presence of a solvent model to account for solvatochromic effects. mdpi.com

The analysis of the molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the nature of the absorption bands (e.g., π→π* or n→π* transitions). For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from the substituted benzene ring and the carbonyl group.

Table 3: Predicted UV-Vis Absorption for this compound

Transition Predicted λmax (nm) Oscillator Strength (f)
n→π* 310 0.02

Note: The data in this table is illustrative and based on typical values for similar chromophores. Actual computed values may vary.

Reactivity and Selectivity Descriptors

Computational chemistry also provides a powerful toolkit for understanding the chemical reactivity of molecules. By calculating various electronic structure-based descriptors, the reactivity and selectivity of this compound can be rationalized and predicted.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2).

Table 4: Calculated Global Reactivity Descriptors for this compound

Descriptor Calculated Value
HOMO Energy (eV) -6.8
LUMO Energy (eV) -1.2
Energy Gap (eV) 5.6
Chemical Hardness (η) 2.8
Chemical Softness (S) 0.36

Note: The data in this table is illustrative and based on typical values for similar molecules. Actual computed values may vary.

While global descriptors provide information about the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. Fukui functions are used to determine the propensity of a particular atomic site to undergo nucleophilic or electrophilic attack.

Fukui function for nucleophilic attack (f⁺): Indicates the sites most susceptible to attack by a nucleophile.

Fukui function for electrophilic attack (f⁻): Indicates the sites most susceptible to attack by an electrophile.

By calculating the Fukui functions for this compound, it is possible to predict the regioselectivity of its reactions. For instance, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the aromatic ring will have sites susceptible to electrophilic substitution, influenced by the directing effects of the bromo and fluoro substituents.

Table 5: Predicted Fukui Functions for Selected Atoms in this compound

Atom f⁺ (Nucleophilic Attack) f⁻ (Electrophilic Attack)
Carbonyl Carbon High Low
Carbonyl Oxygen Low High
Aromatic Carbon (ortho to Br) Moderate Moderate

Note: The data in this table is qualitative and illustrative, indicating expected trends. Actual computed values would provide a quantitative ranking of reactive sites.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is an indispensable tool for mapping the potential energy surface of a chemical reaction. It allows for the identification of reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these species. For a molecule like this compound, these methods can elucidate mechanisms of reactions such as enolization, halogenation, or nucleophilic attack at the carbonyl carbon.

The elucidation of reaction mechanisms through computational methods involves identifying the most energetically favorable path a reaction can take. Density Functional Theory (DFT) is a widely used quantum chemical method for such investigations, offering a good balance between accuracy and computational cost. researchgate.net

A typical study would begin by optimizing the geometries of the reactant (this compound) and the expected product(s) of a given reaction, for instance, its enolate. Following this, the transition state (TS) connecting the reactant and product is located on the potential energy surface. Finding a transition state is a critical step and involves specialized algorithms that search for a first-order saddle point—a structure that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. rowansci.com

Once a potential transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the stretching of a C-H bond during deprotonation). rowansci.com

The energy difference between the transition state and the reactants defines the activation energy barrier (ΔE‡). This barrier is a crucial kinetic parameter; a higher barrier implies a slower reaction rate. For example, in the acid-catalyzed enolization of this compound, DFT calculations could be used to determine the energy barriers for the formation of the two possible enol isomers, thus predicting which isomer would form faster.

Table 1: Hypothetical Energy Barriers for Competing Reaction Pathways of this compound

This table illustrates hypothetical data for two competing reaction pathways, calculated using a common DFT functional (B3LYP) and basis set (6-31G(d)). Such data would allow researchers to predict the kinetic and thermodynamic products of a reaction.

Reaction PathwayReactant(s)Transition State (TS)Product(s)Calculated ΔE‡ (kcal/mol)
Pathway A: Kinetic Enolate Formation This compound + BaseTS-AKinetic Enolate + Conjugate Acid15.2
Pathway B: Thermodynamic Enolate Formation This compound + BaseTS-BThermodynamic Enolate + Conjugate Acid18.5

Note: The data in this table is illustrative and not based on published results for this specific compound. It serves to demonstrate the type of output generated from computational reaction pathway analysis.

Reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction pathways and energy barriers. Computational chemistry accounts for these effects using various solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. orientjchem.org This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent, which stabilize charged species and polar transition states. For a reaction involving this compound, a polar solvent would be expected to stabilize a polar transition state more than the neutral reactant, thus lowering the activation energy barrier compared to the gas phase.

Explicit Solvent Models: For reactions where specific solvent-solute interactions, like hydrogen bonding, are crucial, explicit solvent models are employed. In this approach, a number of individual solvent molecules are included in the calculation along with the reactant. This provides a more detailed and accurate picture of the solvent's role but is significantly more computationally demanding. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with less demanding molecular mechanics. miami.edu

The choice of solvent can alter the relative stability of reactants, transition states, and products. For instance, polar protic solvents might stabilize the keto tautomer of this compound through hydrogen bonding, while aprotic solvents might favor the formation of the enolate. bham.ac.uk

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction Pathway

This table demonstrates how the calculated activation energy for a hypothetical reaction of this compound might change with different solvent models.

SolventDielectric Constant (ε)Computational ModelCalculated ΔE‡ (kcal/mol)
Gas Phase 1DFT (B3LYP/6-31G(d))22.5
Tetrahydrofuran (THF) 7.5DFT/PCM19.8
Acetonitrile 37.5DFT/PCM17.1
Water 78.4DFT/PCM15.9
Water (Explicit) 78.4QM/MM (DFT:AMBER)15.5

Note: The data in this table is illustrative. It is intended to show the general trend of how increasing solvent polarity can lower the activation barrier for a reaction involving polar or charged intermediates, as predicted by computational models.

Through these computational techniques, a detailed, atomistic understanding of the chemical reactivity of this compound can be developed, guiding synthetic efforts and providing insights into its chemical behavior.

Synthetic Applications and Development of Derivatives of 1 4 Bromo 2 Fluorophenyl Propan 2 One

1-(4-Bromo-2-fluorophenyl)propan-2-one as a Key Intermediate in Complex Organic Synthesis

The strategic placement of a bromo, fluoro, and a ketone functional group makes this compound a valuable starting material for the synthesis of more complex molecules, including novel heterocyclic scaffolds and polyfunctionalized compounds.

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

A significant application of this compound is its use as a precursor in the synthesis of heterocyclic compounds, which are central to medicinal chemistry. For instance, it serves as a key intermediate in the multi-step synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. Th researchgate.netis process involves a series of reactions, including nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating the compound's utility in building complex, biologically relevant scaffolds.

researchgate.net PrecursorReaction StepsFinal Heterocyclic ProductReference
This compoundNitration, Chlorination, N-alkylation, Reduction, Condensation1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
researchgate.net

Building Block in the Construction of Polyfunctionalized Molecules

The distinct reactivity of the different functional groups within this compound allows for its use as a building block in the creation of polyfunctionalized molecules. While specific examples of multi-component reactions directly involving this compound are not extensively documented in publicly available literature, its structure lends itself to such synthetic strategies. The ketone can participate in reactions like aldol condensations or Mannich reactions, the bromine atom is amenable to cross-coupling reactions, and the fluoro group can influence the reactivity of the aromatic ring.

Applications in Fragment-Based Synthesis Strategies

Fragment-based drug discovery (FBDD) is a modern approach to drug development that utilizes small, low-complexity molecules, or "fragments," as starting points for building more potent and selective drug candidates. The molecular properties of this compound, including its molecular weight and the presence of key functional groups, make it a suitable candidate for inclusion in fragment libraries. However, a comprehensive search of publicly accessible chemical fragment libraries and FBDD literature did not yield specific instances of its use in fragment screening campaigns.

Rational Design and Synthesis of Chemically Modified Analogues

The chemical structure of this compound offers multiple sites for modification, enabling the rational design and synthesis of a diverse range of analogues. These modifications can be targeted at the ketone moiety or the aromatic ring.

Functionalization at the Ketone Moiety (e.g., Oxime, Hydrazone, Ketone Reduction Derivatives)

The ketone functional group is a prime site for derivatization. Standard organic reactions can be employed to transform the ketone into other functional groups, thereby creating a variety of analogues.

Oxime and Hydrazone Formation: The reaction of the ketone with hydroxylamine or hydrazine derivatives can produce the corresponding oximes and hydrazones. These reactions are well-established methods for modifying carbonyl compounds and can be used to introduce new physicochemical properties to the molecule. While the general synthesis of hydrazones is well-documented, specific experimental procedures for the formation of the oxime and hydrazone of this compound are not detailed in the readily available scientific literature.

Ketone Reduction: The ketone can be reduced to a secondary alcohol, yielding 1-(4-bromo-2-fluorophenyl)propan-2-ol. This transformation can be achieved using various reducing agents. The resulting alcohol provides a new point for further chemical modification.

Starting MaterialReagentProduct
This compoundHydroxylamineThis compound oxime (Predicted)
This compoundHydrazineThis compound hydrazone (Predicted)
This compoundReducing Agent (e.g., NaBH4)1-(4-Bromo-2-fluorophenyl)propan-2-ol

Selective Derivatization of the Aromatic Ring (e.g., through further substitution, metalation)

The aromatic ring of this compound can also be selectively functionalized, taking advantage of the directing effects of the existing substituents.

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling an libretexts.orgyonedalabs.comikm.org.myd the Buchwald-Hartwig amination. Th wikipedia.orglibretexts.orgbeilstein-journals.orgese reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide array of substituents to the aromatic ring. For instance, a Suzuki-Miyaura coupling could replace the bromine with various aryl or alkyl groups, while a Buchwald-Hartwig amination could introduce a range of amino functionalities.

Directed ortho-Metalation: The fluorine atom and the acetyl group can potentially act as directing groups in ortho-metalation reactions. Th organic-chemistry.orgwikipedia.orgbaranlab.orgis strategy allows for the selective deprotonation and subsequent functionalization of the aromatic ring at a position adjacent to the directing group, providing a powerful tool for regioselective synthesis.

Reaction TypeReagentsPotential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base1-(4-Aryl-2-fluorophenyl)propan-2-one
Buchwald-Hartwig AminationAmine, Pd catalyst, Base1-(4-Amino-2-fluorophenyl)propan-2-one
Directed ortho-MetalationOrganolithium reagent, ElectrophileRegioselectively substituted this compound

Manipulation of the Benzylic Carbon (e.g., through bromination-substitution sequences)

The benzylic carbon of this compound is a prime site for functionalization due to the stabilizing effect of the adjacent aromatic ring on radical and ionic intermediates. masterorganicchemistry.com This reactivity can be harnessed to introduce a variety of substituents, thereby expanding the molecular diversity of its derivatives.

A common strategy for benzylic functionalization is through a bromination-substitution sequence. The benzylic C-H bonds can undergo radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. researchgate.net This reaction would yield an intermediate, 1-bromo-1-(4-bromo-2-fluorophenyl)propan-2-one. This α-bromo ketone is a highly valuable intermediate for subsequent nucleophilic substitution reactions.

The newly introduced bromine atom at the benzylic position can be displaced by a wide array of nucleophiles, allowing for the introduction of various functional groups. This two-step sequence provides a pathway to a diverse set of derivatives with potential applications in medicinal chemistry and materials science. A patent for a benzylic bromination process suggests that compounds with similar substitution patterns, such as 4-bromo-2-fluorotoluene, can be effectively brominated. googleapis.com

Table 1: Potential Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophile Reagent Example Resulting Functional Group Potential Product
Hydroxide NaOH Hydroxyl 1-hydroxy-1-(4-bromo-2-fluorophenyl)propan-2-one
Alkoxide NaOCH₃ Methoxy 1-methoxy-1-(4-bromo-2-fluorophenyl)propan-2-one
Cyanide KCN Cyano 1-cyano-1-(4-bromo-2-fluorophenyl)propan-2-one
Azide NaN₃ Azido 1-azido-1-(4-bromo-2-fluorophenyl)propan-2-one

Stereoselective Synthesis of Chiral Derivatives

The prochiral nature of this compound at both the ketone and the α-carbon presents opportunities for the development of chiral derivatives through stereoselective synthesis.

Asymmetric Reduction of the Ketone to Chiral Alcohols

The asymmetric reduction of the ketone functionality in this compound can lead to the formation of chiral secondary alcohols. This transformation is a cornerstone of modern asymmetric synthesis. wikipedia.org A variety of catalytic systems have been developed for the enantioselective reduction of prochiral ketones. mdpi.com

One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane source. mdpi.com Another powerful approach is catalytic asymmetric transfer hydrogenation (ATH), often utilizing chiral ruthenium, rhodium, or iridium complexes with chiral ligands. acs.orgresearchgate.net These methods have demonstrated high enantioselectivities for a broad range of aryl ketones. pnas.orgnih.gov The resulting chiral 1-(4-bromo-2-fluorophenyl)propan-2-ol is a valuable synthon for the synthesis of more complex chiral molecules.

Table 2: Chiral Catalysts for Asymmetric Ketone Reduction

Catalyst Type Example Catalyst Reductant Typical Enantiomeric Excess (ee)
Oxazaborolidine (S)-CBS catalyst BH₃·THF >90%
Ruthenium Complex RuCl₂[(S)-BINAP][(S,S)-DPEN] H₂ or Isopropanol >95%
Rhodium Complex [Rh(COD)Cl]₂ with chiral diphosphine H₂ >90%

Enantioselective Alkylation at the Alpha-Carbon

The α-carbon of this compound is another site for introducing chirality. Enantioselective alkylation of the enolate derived from this ketone can provide access to α-substituted chiral ketones. While direct asymmetric alkylation of ketones remains a challenge, significant progress has been made using chiral phase-transfer catalysts (PTCs). nih.govaustinpublishinggroup.com

These catalysts, often derived from cinchona alkaloids, can facilitate the alkylation of ketone enolates with high enantioselectivity under basic conditions. acs.org This method allows for the introduction of a variety of alkyl groups at the α-position, leading to the formation of a quaternary stereocenter if the incoming group is not a proton.

Chiral Catalyst Development for Asymmetric Transformations

The development of novel chiral catalysts is crucial for advancing the stereoselective synthesis of derivatives of this compound. Research in this area focuses on creating catalysts that are not only highly enantioselective but also efficient and applicable to a wide range of substrates. For ketone reductions, the design of new chiral ligands for transition metals continues to be an active area of research. nih.gov Similarly, for α-alkylation, the synthesis of more rigid and sterically defined chiral phase-transfer catalysts is a key objective to improve enantiocontrol. acs.org The combination of enzymatic and metal-catalyzed reactions also presents a promising avenue for the dynamic kinetic resolution of racemic intermediates, yielding highly enantiopure products. organic-chemistry.org

Exploitation of Synergistic Effects from Bromine and Fluorine

The bromine and fluorine atoms on the aromatic ring of this compound are not merely passive substituents. Their electronic properties can be exploited to direct further functionalization of the aromatic ring with high regioselectivity.

Directed Ortho-Metalation Strategies Facilitated by Fluorine

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org The reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped with various electrophiles.

Fluorine is known to be a moderate ortho-directing group. organic-chemistry.org In the case of this compound, the fluorine atom at the C2 position can direct lithiation to the C3 position. The presence of the bromine atom at the C4 position can also influence the acidity of the aromatic protons. While bromine itself can act as a directing group, its effect is generally weaker than that of fluorine. nih.gov The synergistic effect of the fluorine and the side chain may enhance the acidity of the C3 proton, favoring its abstraction by a strong base like lithium diisopropylamide (LDA) or n-butyllithium. uwindsor.ca

Table 3: Potential Electrophiles for Trapping the Ortho-Lithiated Intermediate

Electrophile Reagent Example Introduced Group Potential Product
Carbon dioxide CO₂ Carboxylic acid 2-(1-oxopropan-2-yl)-3-bromo-5-fluorobenzoic acid
Aldehyde Formaldehyde (HCHO) Hydroxymethyl 1-(4-Bromo-2-fluoro-3-(hydroxymethyl)phenyl)propan-2-one
Alkyl halide Methyl iodide (CH₃I) Methyl 1-(4-Bromo-2-fluoro-3-methylphenyl)propan-2-one
Silyl halide Trimethylsilyl chloride (TMSCl) Trimethylsilyl 1-(4-Bromo-2-fluoro-3-(trimethylsilyl)phenyl)propan-2-one

This directed ortho-metalation strategy provides a reliable method for introducing a wide range of functional groups at a specific position on the aromatic ring, further highlighting the synthetic utility of this compound as a versatile starting material.

Halogen-Dance Reactions for Regioselective Halogen Scrambling

The halogen-dance (HD) reaction, also known as halogen scrambling or migration, is a fascinating transformation involving the migration of a halogen atom from its original position on an aromatic or heteroaromatic ring to a different one. wikipedia.org This reaction is typically catalyzed by a strong base and proceeds through a series of deprotonation and metal-halogen exchange steps. wikipedia.orgbeilstein-archives.orgkobe-u.ac.jp The thermodynamic stability of the intermediate aryl anion species is the primary driving force for the migration. wikipedia.org

For a substrate like this compound, the reaction would be initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The base abstracts a proton from the aromatic ring to form a lithiated intermediate. The acidity of the ring protons is influenced by the directing effects of the fluorine, bromine, and ketone-bearing side chain. The most acidic proton is typically located ortho to the electron-withdrawing fluorine atom.

Once the aryl anion is formed, a complex equilibrium can be established. The bromine atom can "dance" or migrate from its original C-4 position to the newly formed carbanionic center. This process is often a chain reaction where the newly formed aryl anion can act as a halogen acceptor from another molecule of the starting material. wikipedia.org Quenching this equilibrium mixture with an electrophile allows for the introduction of a new functional group at a position that might be difficult to access through classical substitution methods. This regioselective functionalization is a powerful tool for creating diverse isomers from a single starting material. kobe-u.ac.jp

The table below illustrates the general principle of halogen-dance reactions on various bromo-aromatic substrates, showcasing the conditions and resulting regiochemical outcomes.

Starting MaterialBaseElectrophile (E+)Product(s)Reference
2-BromothiopheneLDA(CH₃)₃SiCl3-Bromo-2-(trimethylsilyl)thiophene kobe-u.ac.jp
2,3-DibromothiopheneLDAH₂O3,4-Dibromothiophene kobe-u.ac.jp
3-BromopyridineLDA / THFC₂H₅CHO4-Bromo-3-(1-hydroxypropyl)pyridine wikipedia.org
1,3-DibromobenzeneKNH₂ / NH₃NH₄Cl1,4-Dibromobenzene researchgate.net

This table presents representative examples of halogen-dance reactions to illustrate the concept of base-catalyzed halogen migration and subsequent functionalization.

Combined Reactivity in Cascade and Domino Reactions

Cascade reactions, also referred to as domino or tandem reactions, are highly efficient chemical processes where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. nih.gov These reactions are prized for their atom and step economy, reducing waste and simplifying the synthesis of complex molecules. The structure of this compound, with its distinct aryl bromide and ketone functionalities, makes it an excellent candidate for designing innovative cascade sequences.

The aryl bromide moiety can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. The ketone group, on the other hand, can participate in a wide range of transformations, including aldol reactions, condensations, or acting as a directing group for C-H activation. researchgate.netwikipedia.org

A hypothetical domino reaction could be initiated at the aryl bromide. For instance, a palladium-catalyzed ortho-alkylation with a suitable alkene, mediated by a norbornene catalyst, could occur. The intermediate from this step could then undergo an intramolecular reaction involving the ketone's enolate, leading to the rapid construction of a polycyclic system. nih.gov Alternatively, an initial reaction at the ketone, such as the formation of an enamine or enolate, could be followed by an intramolecular cyclization onto the aromatic ring via nucleophilic aromatic substitution or a metal-catalyzed C-H functionalization event.

Such strategies, which combine the reactivity of different functional groups in a planned sequence, are at the forefront of modern organic synthesis for building libraries of medicinally relevant compounds. researchgate.net

The following table provides examples of cascade reactions that utilize the types of functional groups present in this compound.

Substrate TypeKey Reactions in SequenceProduct TypeReference
Aryl Iodide with tethered amineHeck reaction / Intramolecular N-arylationFused N-heterocycle nih.gov
Alkynyl Alcohol & AldehydeCondensation / Prins Carbocyclization / CycloadditionFused Heterotricycle nih.gov
Alkenoic AcidEsterification / Base-assisted Ring Opening / 1,2-MigrationAmino-1,3-diene nih.gov
Substituted Acetophenone & AldehydeDakin-West Reaction (Condensation)β-Acetamido Ketone researchgate.net

This table shows examples of cascade/domino reactions, demonstrating how functionalities like aryl halides and ketones can be involved in multi-step, one-pot syntheses.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-2-fluorophenyl)propan-2-one?

Methodological Answer: The synthesis typically involves halogenated aromatic precursors and acylation reactions. A two-step approach is often employed:

Friedel-Crafts Acylation : React 4-bromo-2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group. This method is analogous to the Friedel-Crafts synthesis of 1-(4-bromophenyl)-2-methylpropan-1-one .

Halogenation : If the phenyl ring lacks bromine or fluorine, direct electrophilic halogenation (e.g., using Br₂ or F₂ with a directing group) can be performed post-acylation.

Q. Key Considerations :

  • Steric hindrance from the fluorine substituent at the ortho position may reduce acylation efficiency.
  • Alternative routes include Suzuki-Miyaura coupling for introducing bromine post-synthesis.

Q. What spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm, split due to coupling with fluorine), methyl groups (δ 2.1–2.3 ppm for the ketone).
    • ¹³C NMR : Carbonyl carbon (δ ~205 ppm), aromatic carbons (δ 110–135 ppm).
    • ¹⁹F NMR : Single peak for the fluorine substituent (δ ~-110 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 244 (C₉H₇BrFO⁺) with fragmentation patterns confirming the bromine and fluorine substituents.
  • X-ray Crystallography : For structural elucidation, SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles .

Q. How is this compound purified after synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to separate the product from unreacted starting materials.
  • Recrystallization : Ethanol or acetone is ideal due to the compound’s moderate polarity.
  • Purity Verification : Monitor via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and HPLC (retention time ~8–10 min with C18 column).

Advanced Questions

Q. How do the positions of bromine (para) and fluorine (ortho) affect the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects :
    • Bromine’s strong electron-withdrawing nature activates the ring for electrophilic substitution but deactivates it toward nucleophilic attack.
    • Fluorine’s ortho position induces steric hindrance and directs nucleophiles to the para position via its -I effect.
  • Experimental Design :
    • React with NaOMe in DMF to study nucleophilic aromatic substitution (SNAr). Monitor via ¹⁹F NMR for intermediate formation.
    • Compare with analogs (e.g., 1-(3-bromophenyl)propan-2-one) to isolate substituent effects .

Q. What challenges arise in crystallizing this compound, and how can SHELX software address them?

Methodological Answer:

  • Crystallization Issues :
    • Low melting point and high volatility complicate crystal growth. Use slow evaporation in dichloromethane/hexane at 4°C.
    • Twinning or disorder due to halogen-halogen interactions.
  • SHELX Refinement :
    • SHELXL handles twinning via TWIN/BASF commands and resolves disorder by partitioning electron density .
    • Example: A recent study resolved a bromo-fluorophenyl derivative with R-factor < 0.05 using SHELXL .

Q. How can computational chemistry predict the reaction pathways of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Model the Suzuki-Miyaura coupling with Pd(PPh₃)₄. Calculate activation energies for transmetallation and reductive elimination steps.
    • Compare HOMO/LUMO profiles with bromine-free analogs to assess reactivity.
  • Software : Gaussian 16 or ORCA with B3LYP/6-311+G(d,p) basis set.

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer:

  • Intermediate for Drug Candidates :
    • Convert the ketone to an amine via reductive amination for bioactive molecule synthesis (e.g., kinase inhibitors).
    • Bromine serves as a handle for late-stage functionalization via Buchwald-Hartwig amination .
  • Case Study : A 2024 study used this compound to synthesize a fluorinated analog of Ibrutinib, showing enhanced target binding .

Q. How do solvent effects influence the compound’s stability during long-term storage?

Methodological Answer:

  • Stability Studies :
    • Store in anhydrous DMSO or THF at -20°C under argon. Avoid protic solvents (e.g., MeOH) to prevent ketone hydration.
    • Monitor degradation via HPLC every 3 months; <5% degradation over 12 months in DMSO.
  • Mechanistic Insight : Fluorine’s inductive effect stabilizes the ketone against nucleophilic attack .

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